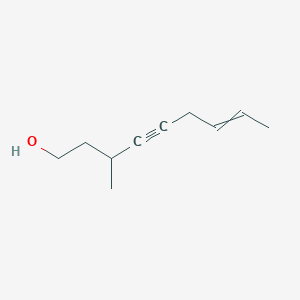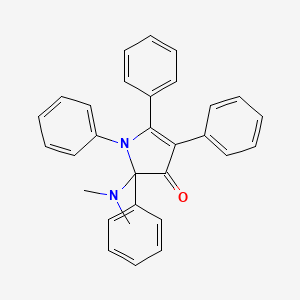
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyrrolone core substituted with dimethylamino and tetraphenyl groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a tetraphenyl-substituted ketone and a dimethylamine source in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, general principles of organic synthesis and scale-up techniques can be applied. These include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or hydrocarbon derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or hydrocarbons. Substitution reactions can lead to a variety of substituted pyrrolone derivatives.
科学研究应用
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. Additionally, the tetraphenyl groups may contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanol: A simpler compound with similar dimethylamino functionality but lacking the complex pyrrolone structure.
Tetraphenylporphyrin: Shares the tetraphenyl substitution but has a different core structure and chemical properties.
N,N-Dimethylaniline: Contains a dimethylamino group attached to an aromatic ring, similar in some reactivity aspects.
Uniqueness
2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of a pyrrolone core with both dimethylamino and tetraphenyl substitutions. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications, setting it apart from simpler analogs and related compounds.
属性
CAS 编号 |
89722-96-3 |
|---|---|
分子式 |
C30H26N2O |
分子量 |
430.5 g/mol |
IUPAC 名称 |
2-(dimethylamino)-1,2,4,5-tetraphenylpyrrol-3-one |
InChI |
InChI=1S/C30H26N2O/c1-31(2)30(25-19-11-5-12-20-25)29(33)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)32(30)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI 键 |
KQOLGKXYCWKGNT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(C(=O)C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



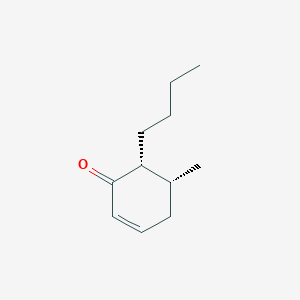
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)


![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
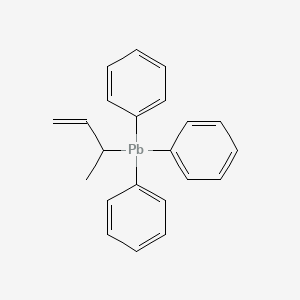
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
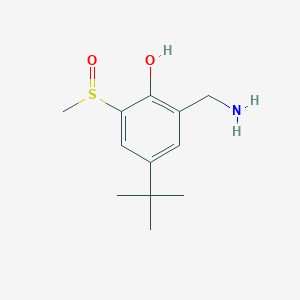
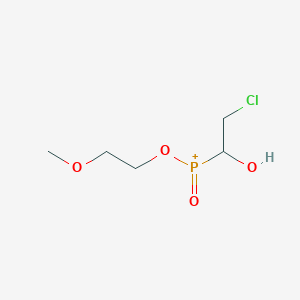
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
